molecular formula C14H10Cl3NO B14685811 2,2,2-Trichloro-n,n-diphenylacetamide CAS No. 36558-93-7

2,2,2-Trichloro-n,n-diphenylacetamide

Cat. No.: B14685811
CAS No.: 36558-93-7
M. Wt: 314.6 g/mol
InChI Key: JQVZXTCBSIOSRL-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-n,n-diphenylacetamide is a chemical compound with the molecular formula C14H10Cl3NO It is characterized by the presence of three chlorine atoms attached to the central carbon atom, along with two phenyl groups and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-n,n-diphenylacetamide typically involves the reaction of trichloroacetyl chloride with diphenylamine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

CCl3COCl+(C6H5)2NHCCl3CON(C6H5)2+HCl\text{CCl}_3\text{COCl} + \text{(C}_6\text{H}_5\text{)}_2\text{NH} \rightarrow \text{CCl}_3\text{CON(C}_6\text{H}_5\text{)}_2 + \text{HCl} CCl3​COCl+(C6​H5​)2​NH→CCl3​CON(C6​H5​)2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvents such as dichloromethane or toluene can help in dissolving the reactants and controlling the reaction temperature. The product is typically purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-n,n-diphenylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted amides or thiol derivatives.

    Hydrolysis: Formation of trichloroacetic acid and diphenylamine.

    Oxidation and Reduction: Formation of various oxidized or reduced derivatives, depending on the specific reaction conditions.

Scientific Research Applications

2,2,2-Trichloro-n,n-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-n,n-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-n,n-diphenylacetamide: Similar structure but with only one chlorine atom.

    2,2-Dichloro-n,n-diphenylacetamide: Contains two chlorine atoms.

    2,2,2-Trichloro-n,n-dimethylacetamide: Similar structure but with methyl groups instead of phenyl groups.

Uniqueness

2,2,2-Trichloro-n,n-diphenylacetamide is unique due to the presence of three chlorine atoms and two phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

36558-93-7

Molecular Formula

C14H10Cl3NO

Molecular Weight

314.6 g/mol

IUPAC Name

2,2,2-trichloro-N,N-diphenylacetamide

InChI

InChI=1S/C14H10Cl3NO/c15-14(16,17)13(19)18(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

JQVZXTCBSIOSRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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